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Introduction
Fluorescence Correlation Spectroscopy (FCS) is a powerful single-molecule technique used to

study the dynamics and interactions of fluorescently labeled molecules in solution or on cell

membranes. By analyzing the fluctuations in fluorescence intensity within a microscopic

observation volume, FCS can provide quantitative information on parameters such as

molecular concentration, diffusion coefficients, and binding kinetics. The choice of fluorescent

probe is critical for the success of FCS experiments.

ATTO 565, a rhodamine-based dye, has emerged as a popular choice for FCS due to its

exceptional photophysical properties.[1][2] These include a high fluorescence quantum yield,

strong absorption, and excellent photostability, which collectively contribute to a high signal-to-

noise ratio and reliable data.[1][2][3][4][5][6] This application note provides a comprehensive

overview of the use of ATTO 565 in FCS, including its photophysical characteristics, detailed

experimental protocols, and typical quantitative data.

Photophysical Properties of ATTO 565
The performance of a fluorophore in FCS is largely dictated by its photophysical parameters.

ATTO 565 exhibits properties that are highly advantageous for this technique. Its high molar

absorptivity ensures efficient excitation, while its high quantum yield leads to bright
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fluorescence emission, a crucial factor for detecting the small number of molecules present in

the femtoliter-sized FCS observation volume.[1][3][5]

Table 1: Photophysical Properties of ATTO 565

Property Value Reference

Maximum Excitation

Wavelength (λabs)
564 nm [1][4][5][6][7]

Maximum Emission

Wavelength (λem)
590 nm [1][4][5][6][7]

Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹ [1][3][4][5][6][8][9][10]

Fluorescence Quantum Yield

(η)
90% [1][3][4][5][6][8][9][10]

Fluorescence Lifetime (τ) 4.0 ns [4][6][8][9][10]

Advantages of ATTO 565 in FCS
High Molecular Brightness: The combination of a high extinction coefficient and high
quantum yield results in a very bright fluorophore, leading to a strong signal even at the low
concentrations typical for FCS experiments.
Excellent Photostability: ATTO 565 is resistant to photobleaching, allowing for longer
measurement times and the use of higher laser powers without significant signal
degradation.[1][4][6]
Low Triplet State Formation: The dye exhibits minimal intersystem crossing to the triplet
state, reducing "blinking" artifacts that can distort FCS autocorrelation curves.[9]
Good Water Solubility: As a moderately hydrophilic dye, ATTO 565 is well-suited for
biological applications in aqueous buffers.[6]

Experimental Protocols
A critical first step in any FCS experiment is the calibration of the confocal observation volume.

This is typically done using a fluorescent standard with a known diffusion coefficient. ATTO 565
itself is an excellent standard for this purpose when using a 561 nm laser line.

Protocol 1: Calibration of the FCS Confocal Volume using ATTO 565
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Objective: To determine the effective confocal volume (Veff) and the structural parameter (κ),

which is the ratio of the axial (z) to the lateral (xy) radius of the observation volume.

Materials:

ATTO 565 Carboxylic Acid or NHS-ester (hydrolyzed)

High-purity water (e.g., Milli-Q)

Phosphate-buffered saline (PBS), pH 7.4

FCS-compatible sample chambers (e.g., 8-well chambered cover glass)

FCS Spectrometer with a 561 nm laser and appropriate emission filters (e.g., 580-640 nm

bandpass).

Procedure:

Prepare a Stock Solution: Dissolve ATTO 565 in high-purity water or PBS to a concentration

of approximately 1 µM. Ensure the dye is fully dissolved.

Prepare a Working Solution: Dilute the stock solution to a final concentration of 5-20 nM in

PBS. The optimal concentration will result in a stable fluorescence trace with minimal signal

saturation.

Instrument Setup:

Turn on the FCS system and allow the laser to warm up for at least 30 minutes to ensure

stable output power.

Set the excitation laser power to a low value (typically in the range of 1-10 µW at the

sample) to avoid photobleaching and saturation.

Focus the laser into the droplet of the ATTO 565 working solution, approximately 20-50

µm away from the cover glass surface to minimize surface effects.

Data Acquisition:
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Record the fluorescence intensity fluctuations for a period of 5-10 minutes. It is

recommended to acquire multiple short runs (e.g., 10 runs of 30 seconds each) to check

for photobleaching or other instabilities.

Data Analysis:

Calculate the autocorrelation function (ACF), G(τ), from the raw fluorescence intensity

data.

Fit the ACF with a 3D diffusion model that includes a triplet state component: *G(τ) = (1/N)

* [1 - T + T * exp(-τ/τT)] * [1 / (1 + τ/τD)] * [1 / sqrt(1 + (τ/τD) * (1/κ²))]

In this equation, N is the average number of molecules in the observation volume, T is the

fraction of molecules in the triplet state with a relaxation time τT, and τD is the diffusion

time.

Fix the diffusion coefficient (D) of ATTO 565 to its known value (see Table 2).

The fit will yield the diffusion time (τD) and the structural parameter (κ).

Calculate the lateral radius (ωxy) of the observation volume using the equation: ωxy² = 4 *

D * τD.

Calculate the effective volume (Veff) using: Veff = π3/2 * ωxy² * (κ * ωxy).

Protocol 2: Measuring the Diffusion Coefficient of an ATTO 565-Labeled Protein

Objective: To determine the diffusion coefficient of a target protein labeled with ATTO 565.

Materials:

Purified protein of interest

ATTO 565 NHS-ester or Maleimide (depending on the available functional groups on the

protein)

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 for NHS-ester labeling)
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Size-exclusion chromatography column (e.g., Sephadex G-25) to separate labeled protein

from free dye.

Calibrated FCS instrument (from Protocol 1).

Procedure:

Protein Labeling:

Dissolve the protein in the appropriate labeling buffer at a concentration of 2-5 mg/mL.[6]

Prepare a fresh solution of ATTO 565 reactive dye (e.g., NHS-ester) in anhydrous DMSO

or DMF.[6]

Add a 5-10 fold molar excess of the reactive dye to the protein solution.

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification:

Separate the ATTO 565-labeled protein from unreacted free dye using a size-exclusion

chromatography column. The first colored fraction will contain the labeled protein.

Sample Preparation for FCS:

Dilute the purified, labeled protein to a concentration in the low nanomolar range (1-50

nM) in the desired experimental buffer.

FCS Measurement:

Using the calibrated FCS setup, acquire fluorescence fluctuation data for the labeled

protein sample as described in Protocol 1 (steps 3 and 4).

Data Analysis:

Calculate the ACF and fit it using the same 3D diffusion model as in Protocol 1.

In this case, use the calibrated values for the confocal volume parameters (ωxy and κ).
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The fit will now yield the diffusion time (τD) of the labeled protein.

Calculate the diffusion coefficient (D) of the protein using the equation: D = ωxy² / (4 * τD).

Quantitative Data for ATTO 565 in FCS
The following table summarizes typical quantitative values for ATTO 565 obtained in FCS

experiments, which can serve as a reference for instrument calibration and data validation.

Table 2: Reference Data for ATTO 565 in Aqueous Solution at Room Temperature (~25°C)

Parameter Value Notes Reference

Diffusion Coefficient

(D)
~400 µm²/s

This value is

commonly used for

FCS calibration.

[11]

Diffusion Coefficient

(D)
259 µm²/s

Another reported

value, highlighting the

importance of

consistent

experimental

conditions.

[12]

Effective Confocal

Volume (Veff)
0.8 ± 0.1 fL

For a specific setup

on a coverslip with

560 nm excitation.

This value is

instrument-dependent.

[12]

Molecular Brightness

(η)
Varies

Highly dependent on

laser power, detector

efficiency, and optical

pathway. Should be

maximized while

avoiding saturation.

[12]

Triplet State Lifetime

(τT)
~6 µs

A representative value

from autocorrelation

curve fitting.

[5]
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Caption: General experimental workflow for an FCS experiment using ATTO 565.
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Caption: Principle of FCS data analysis from fluorescence fluctuations to physical parameters.

Conclusion
ATTO 565 is a high-performance fluorescent dye that is exceptionally well-suited for

fluorescence correlation spectroscopy. Its superior photophysical properties ensure high-quality

data, making it a reliable choice for determining molecular concentrations, diffusion dynamics,

and interaction kinetics in various biological and biophysical studies. The protocols provided

herein offer a robust starting point for researchers and drug development professionals aiming

to leverage the power of FCS with this versatile fluorophore.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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